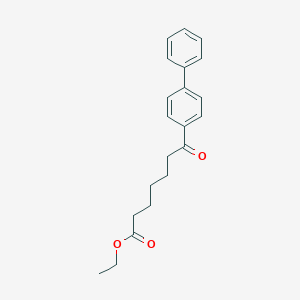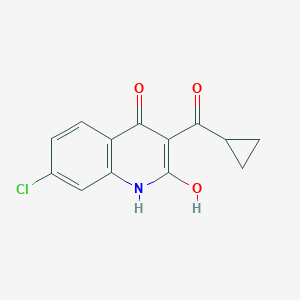
2,4,5-トリフルオロ-3-メトキシ-6-ニトロ安息香酸
概要
説明
2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid is a fluorinated benzoic acid derivative that belongs to the family of nitrobenzoic acids. It has the molecular formula C8H4F3NO5 and a molecular weight of 251.12 g/mol. This compound is characterized by the presence of three fluorine atoms, a methoxy group, and a nitro group attached to the benzoic acid core.
科学的研究の応用
2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
Target of Action
It’s known that this compound readily forms organotin (iv) complexes , which suggests that it may interact with organotin proteins or enzymes in biological systems.
Mode of Action
The presence of the nitro group in the compound suggests that it might undergo a charge-transfer complex formation , where an electron is transferred from an electron-rich molecule (donor) to an electron-poor molecule (acceptor).
Biochemical Pathways
It’s known that this compound is used as a precursor for the preparation of quinolone derivatives , which are often involved in various biochemical pathways, including DNA synthesis and bacterial growth inhibition.
Result of Action
Given its use as a precursor for quinolone derivatives , it may contribute to the therapeutic effects of these compounds, such as antibacterial activity.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid. For instance, dust formation should be avoided, and adequate ventilation should be ensured . Also, contact with skin and eyes should be avoided, and personal protective equipment should be used .
生化学分析
Biochemical Properties
2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain oxidoreductases and transferases, influencing their activity. The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which can alter the conformation and function of the target biomolecules .
Cellular Effects
The effects of 2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress responses. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. Its impact on cellular metabolism includes alterations in the production of reactive oxygen species and changes in metabolic flux .
Molecular Mechanism
At the molecular level, 2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid exerts its effects through several mechanisms. It can bind to specific active sites on enzymes, leading to either inhibition or activation of their catalytic activity. This compound also affects gene expression by binding to DNA or interacting with transcriptional machinery, thereby influencing the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains relatively stable under controlled conditions, but its activity can diminish over extended periods due to gradual degradation .
Dosage Effects in Animal Models
The effects of 2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced metabolic activity or improved stress response. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases and glutathione S-transferases, which play crucial roles in its metabolism. These interactions can affect metabolic flux and alter the levels of various metabolites within the cell .
Transport and Distribution
The transport and distribution of 2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate its movement across cellular membranes and its localization within different cellular compartments. The compound’s distribution can influence its overall activity and effectiveness .
Subcellular Localization
2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its activity and function, as it allows the compound to interact with its target biomolecules effectively .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid typically involves multi-step organic reactions. One common method includes the nitration of 2,4,5-trifluoro-3-methoxybenzoic acid using a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions often require controlled temperatures and careful handling due to the reactivity of the nitrating agents .
Industrial Production Methods
Industrial production methods for 2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality .
化学反応の分析
Types of Reactions
2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, or other metal catalysts.
Nucleophiles: Various nucleophiles such as amines or thiols for substitution reactions.
Acid Catalysts: Sulfuric acid or hydrochloric acid for esterification reactions.
Major Products
Amino Derivatives: Formed from the reduction of the nitro group.
Substituted Benzoic Acids: Formed from nucleophilic substitution reactions.
Esters: Formed from esterification reactions.
類似化合物との比較
Similar Compounds
2,3,4,5-Tetrafluoro-6-nitrobenzoic acid: Similar in structure but with an additional fluorine atom.
3,4-Dimethoxybenzoic acid: Contains methoxy groups but lacks fluorine and nitro groups.
Uniqueness
2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity. The presence of three fluorine atoms, a methoxy group, and a nitro group makes it a versatile compound for various chemical transformations and applications .
特性
IUPAC Name |
2,4,5-trifluoro-3-methoxy-6-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO5/c1-17-7-3(9)2(8(13)14)6(12(15)16)4(10)5(7)11/h1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDZIIULBYARTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1F)F)[N+](=O)[O-])C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90618259 | |
| Record name | 2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90618259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149707-41-5 | |
| Record name | 2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90618259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
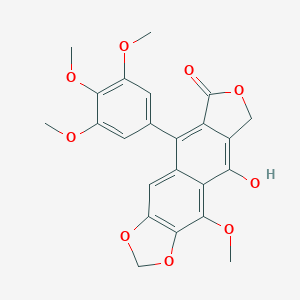

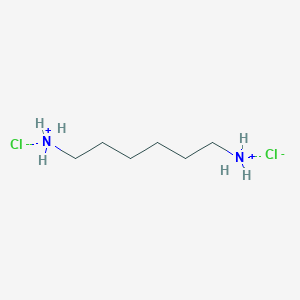
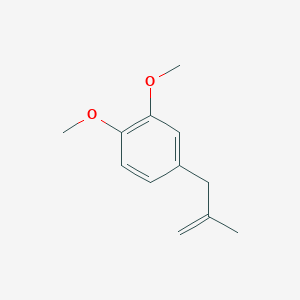
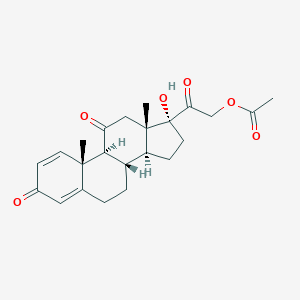


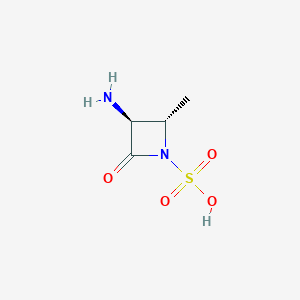
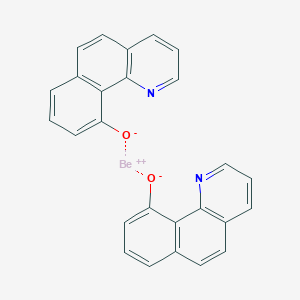

![Ethanone, 1-(2-thiabicyclo[2.2.1]hept-5-en-3-yl)-(9CI)](/img/structure/B118709.png)

